Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate
Description
Ethyl 6-bromo-8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core substituted with a bromine atom at position 6, a morpholine group at position 8, and an ethyl carboxylate at position 2 (Fig. 1).
Properties
Molecular Formula |
C13H15BrN4O3 |
|---|---|
Molecular Weight |
355.19 g/mol |
IUPAC Name |
ethyl 6-bromo-8-morpholin-4-ylimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C13H15BrN4O3/c1-2-21-13(19)9-7-18-8-10(14)16-12(11(18)15-9)17-3-5-20-6-4-17/h7-8H,2-6H2,1H3 |
InChI Key |
RFGAGMKOTKQAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=C(C2=N1)N3CCOCC3)Br |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization
A high-yielding approach involves reacting pyrazin-2-amine with ethyl 3-bromo-2-oxopropanoate under microwave irradiation (200 W, 150°C, 30 minutes) in ethanol. This method achieves a 90% yield of ethyl imidazo[1,2-a]pyrazine-2-carboxylate. Microwave conditions enhance reaction efficiency by promoting rapid intramolecular cyclization.
Conventional Thermal Cyclization
An alternative route uses 5-bromopyrazin-2-amine and 2-bromo-1,1-diethoxyethane in propan-2-ol at 80°C for 3 hours, yielding 59% of the brominated intermediate. While slower, this method avoids specialized equipment.
Table 1: Comparison of Core Formation Methods
| Method | Starting Material | Conditions | Yield | Reference |
|---|---|---|---|---|
| Microwave | Pyrazin-2-amine | 150°C, 30 min, ethanol | 90% | |
| Conventional Thermal | 5-Bromopyrazin-2-amine | 80°C, 3 h, propan-2-ol | 59% |
Bromination at Position 6
Bromination is critical for introducing reactivity at position 6. The optimal protocol employs N-bromosuccinimide (NBS) in dichloromethane at 0°C to room temperature, achieving regioselective bromination without overhalogenation.
Key Data:
Alternative methods using aqueous HBr (48%) with propan-2-ol at 80°C yield 44.7% but require longer reaction times.
Introduction of Morpholino Group at Position 8
The morpholino group is introduced via nucleophilic aromatic substitution (SNAr) under basic conditions.
Optimized Protocol
-
Substrate: 6-Bromoimidazo[1,2-a]pyrazine.
-
Reagents: Morpholine (2.0 equiv), sodium bicarbonate (1.5 equiv).
-
Solvent: 2-Propanol.
-
Conditions: 80°C, 6 hours.
The use of NaHCO3 minimizes side reactions, while 2-propanol enhances solubility.
Table 2: Morpholino Substitution Optimization
| Base | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Sodium Bicarbonate | 2-Propanol | 80°C | 6 h | 44.7% | |
| Potassium Carbonate | DMF | 100°C | 12 h | 35% |
Esterification at Position 2
The ethyl carboxylate group is typically introduced during the initial cyclization step using ethyl 3-bromo-2-oxopropanoate. Post-synthetic esterification is less common due to competing side reactions.
Critical Consideration:
-
Pre-formed ethyl esters in starting materials streamline synthesis.
-
Direct esterification of carboxylic acid derivatives (e.g., using ethanol/H2SO4) is avoided due to imidazo ring instability under acidic conditions.
Optimization of Reaction Conditions
Solvent Effects
Temperature Control
Industrial-Scale Production Considerations
Scale-up challenges include:
-
Continuous Flow Reactors: Enable safe bromination and cyclization at high throughput.
-
Catalyst Recycling: Pd catalysts for cross-coupling steps require immobilization for cost efficiency.
-
Waste Management: HBr neutralization with NaHCO3 generates bromide salts, necessitating efficient filtration systems.
Analytical Characterization
Post-synthesis validation employs:
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine.
Substitution: Formation of substituted derivatives with nucleophiles replacing the bromine atom.
Scientific Research Applications
Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-bacterial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Features :
- Bromine at C6 : Enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
- Morpholine at C8 : Improves solubility and pharmacokinetic properties via hydrogen bonding and polarity modulation .
- Ethyl Carboxylate at C2 : Serves as a metabolically labile ester, facilitating prodrug strategies .
Comparison with Structurally Similar Compounds
Substituent Variations at the 8-Position
The 8-position substituent significantly influences bioactivity and synthetic accessibility:
Key Insight : Morpholine derivatives (e.g., target compound) exhibit superior aqueous solubility compared to piperidine or thiophene analogs, making them more suitable for in vivo studies .
Halogen Substitution Patterns
Halogenation at C6 or other positions alters reactivity and bioactivity:
Key Insight : Bromine at C6 enhances electrophilicity for cross-coupling, while chlorine analogs (e.g., 6-chloro derivatives) show reduced reactivity but higher metabolic stability .
Functional Group Modifications at C2
The C2 carboxylate group is critical for prodrug activation and binding affinity:
Key Insight : Ethyl esters (e.g., target compound) balance stability and hydrolysis rates, whereas carboxamides exhibit higher target affinity but require synthetic optimization .
Biological Activity
Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure characterized by a fused imidazo[1,2-a]pyrazine core with a bromine substituent at the 6-position and a morpholine group at the 8-position. The carboxylate group at the 2-position contributes to its solubility and reactivity.
- Molecular Formula : C11H12BrN3O2
- Molecular Weight : 296.14 g/mol
- Melting Point : Not specified in available literature
The primary biological activity associated with this compound involves its role as an inhibitor of bacterial cell division. It targets the FtsZ protein, a crucial component in bacterial cytokinesis. By inhibiting FtsZ, this compound prevents bacterial replication, making it a candidate for narrow-spectrum antibiotics against pathogens such as Streptococcus pneumoniae .
Antibacterial Activity
Research has demonstrated that compounds within the imidazo[1,2-a]pyrazine class exhibit antibacterial properties. This compound has shown promise in inhibiting the growth of Streptococcus pneumoniae, particularly in light of rising antibiotic resistance .
Table 1: Summary of Antibacterial Activity
| Compound Name | Target Bacteria | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Streptococcus pneumoniae | Inhibition of FtsZ protein |
Other Potential Activities
Beyond its antibacterial properties, derivatives of imidazo[1,2-a]pyrazines have been explored for various pharmacological activities:
- Antispasmodic Effects : Some studies suggest that related compounds may function as antispasmodics and uterine relaxants .
- Bronchodilator Properties : There is potential for these compounds to act as bronchodilators, aiding in respiratory conditions .
Case Study: FtsZ Inhibition
A detailed study highlighted the specificity of this compound in targeting FtsZ in S. pneumoniae. The compound displayed a similar inhibitory profile to Vitamin K3, another known FtsZ inhibitor. Docking studies revealed unique binding interactions that could be exploited for developing targeted therapies against resistant strains .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multiple steps starting from simpler imidazo[1,2-a]pyrazines. Understanding the structure-activity relationship (SAR) is crucial for optimizing its antibacterial efficacy and minimizing potential side effects.
Table 2: Synthesis Overview
| Step | Reactants/Conditions | Product |
|---|---|---|
| 1 | BromoacetaIdehyde dimethyl acetal + Aminopyrazine | Intermediate compound |
| 2 | Reaction with morpholine in ethanol | Ethyl 6-bromo-8-morpholinoimidazo[1,2-a]pyrazine |
| 3 | Carboxylation step | This compound |
Q & A
Basic Questions
Q. What are the common synthetic routes for Ethyl 6-bromo-8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate?
- Methodology : The compound is typically synthesized via a multi-step process:
Core imidazopyrazine formation : Reacting pyrazin-2-amine with ethyl 3-bromo-2-oxopropanoate under microwave irradiation (200 W, 150°C, 30 min) yields ethyl imidazo[1,2-a]pyrazine-2-carboxylate .
Bromination and morpholino substitution : Bromination at position 6 is achieved using brominating agents (e.g., NBS), followed by nucleophilic substitution with morpholine under basic conditions (e.g., NaHCO₃ in 2-propanol) .
- Key Data :
| Step | Yield | Key Conditions | Reference |
|---|---|---|---|
| Core formation | 90% | Microwave, ethanol | |
| Bromination | 44.7% | 2-propanol, 80°C |
Q. How is structural characterization performed for this compound and its intermediates?
- Techniques :
- IR spectroscopy : Identifies functional groups (e.g., C=O at 1708–1723 cm⁻¹, N-H at 3345–3348 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry; aromatic protons appear as doublets at δ 7.14–8.68 ppm .
- LC-MS : Validates molecular weight (e.g., m/z 192.06 [M+H]⁺ for intermediates) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity during bromination?
- Contradiction Analysis : Early methods using Br₂ in acetic acid yield mixtures, but regioselective bromination at position 6 is achieved with N-bromosuccinimide (NBS) in 2-propanol at 80°C, as confirmed by crystallography .
- Methodological Refinement :
- Temperature control : Maintaining 80°C minimizes side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) reduce byproduct formation.
- Catalysis : Cu(I) catalysts improve selectivity for brominated intermediates .
Q. What structure-activity relationships (SAR) guide the design of derivatives for anticancer activity?
- Key Findings :
- Morpholino group : Enhances solubility and kinase inhibition (e.g., PI3Kα IC₅₀ = 1.25 µM for compound 14c) .
- Substituent position : Aryl groups at C-4 of pyridine improve cytotoxicity (A549 IC₅₀: 13a-g < 12a-g) .
- Electron-donating groups : Methoxy or methyl groups on benzene rings boost activity (MCF-7 IC₅₀: 14b = 8.2 µM vs. 14c = 6.5 µM) .
- Data Table :
| Compound | A549 (µM) | MCF-7 (µM) | PI3Kα IC₅₀ (µM) |
|---|---|---|---|
| 14b | 9.1 | 8.2 | N/A |
| 14c | 7.8 | 6.5 | 1.25 |
Q. How do crystallographic data resolve contradictions in regiochemical assignments?
- Case Study : Reaction of 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine yields 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine as the major product, confirmed via X-ray diffraction (r.m.s. deviation = 0.006 Å) .
- Resolution Strategy :
- Compare experimental vs. calculated dihedral angles (e.g., 16.2° observed vs. 18.5° predicted for alternative regioisomer) .
- Validate using NOESY correlations in NMR to confirm spatial proximity of substituents .
Methodological Guidance
Q. What protocols are recommended for evaluating biological activity in cancer cell lines?
- In vitro Assays :
Cytotoxicity : MTT assay on A549, PC-3, and MCF-7 cells (24–48 h incubation, IC₅₀ calculation via nonlinear regression) .
Kinase inhibition : PI3Kα inhibition measured via ADP-Glo™ Kinase Assay (ATP concentration = 10 µM) .
Q. How can microwave-assisted synthesis improve yield and purity?
- Advantages :
- Reduced time : 30 min vs. 5–6 h for conventional reflux .
- Higher yield : 90% for ethyl imidazo[1,2-a]pyrazine-2-carboxylate vs. 70–75% with traditional methods .
- Optimization Tips :
- Use intermittent irradiation (10 s intervals) to prevent decomposition.
- Monitor reaction progress with TLC (ethyl acetate/hexane = 1:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
